tert-butyl 2-[(E)-N'-hydroxycarbamimidoyl]azetidine-1-carboxylate
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Overview
Description
tert-Butyl 2-[(E)-N’-hydroxycarbamimidoyl]azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(E)-N’-hydroxycarbamimidoyl]azetidine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl 2-[(E)-N’-hydroxycarbamimidoyl]azetidine-1-carboxylate with suitable reagents to form the azetidine ring. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of tert-butyl 2-[(E)-N’-hydroxycarbamimidoyl]azetidine-1-carboxylate may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, isolation, and characterization to obtain the desired compound with high purity and quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-[(E)-N’-hydroxycarbamimidoyl]azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of tert-butyl 2-[(E)-N’-hydroxycarbamimidoyl]azetidine-1-carboxylate include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Transition metal catalysts such as palladium or copper.
Solvents: Organic solvents like dichloromethane, tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
tert-Butyl 2-[(E)-N’-hydroxycarbamimidoyl]azetidine-1-carboxylate has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development and medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 2-[(E)-N’-hydroxycarbamimidoyl]azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl 2-[(E)-N’-hydroxycarbamimidoyl]azetidine-1-carboxylate include:
- tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
- tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate .
Uniqueness
The uniqueness of tert-butyl 2-[(E)-N’-hydroxycarbamimidoyl]azetidine-1-carboxylate lies in its specific structural features and functional groups, which confer distinct chemical and biological properties. These properties make it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C9H17N3O3 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
tert-butyl 2-[(E)-N'-hydroxycarbamimidoyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C9H17N3O3/c1-9(2,3)15-8(13)12-5-4-6(12)7(10)11-14/h6,14H,4-5H2,1-3H3,(H2,10,11) |
InChI Key |
ZTGKWLYZJNXEJX-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC1/C(=N\O)/N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C(=NO)N |
Origin of Product |
United States |
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